

Preclinical Safety and Toxicology Profile of Favipiravir: An In-depth Technical Guide

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Disclaimer: The following document pertains to Favipiravir. The initial request for "**Tirfipiravir**" did not yield relevant results in scientific and regulatory databases, suggesting a possible misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical research.

Executive Summary

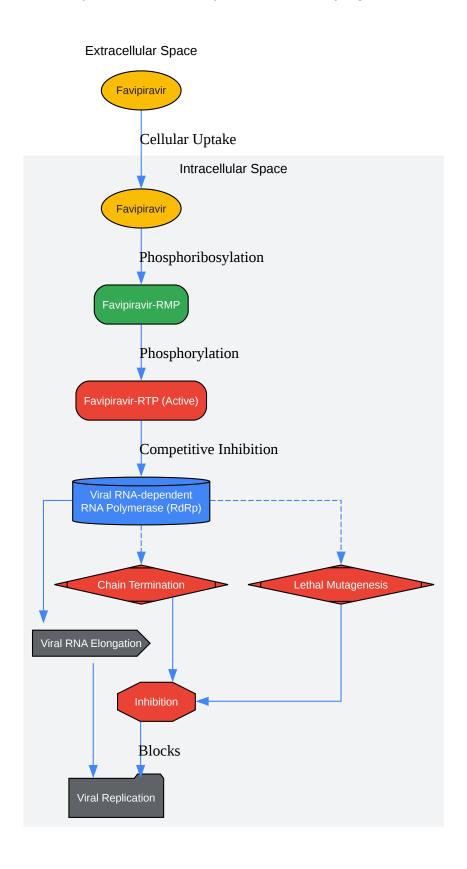
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals. It summarizes key findings from single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive preclinical data exists, this guide is based on publicly available information, and some proprietary details from regulatory submissions may not be fully accessible.

Mechanism of Action

Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis,



where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3] This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]





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Caption: Intracellular activation and mechanism of action of Favipiravir.

Single-Dose Toxicity

Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of Favipiravir.

Species	Route of Administration	LD50 (mg/kg)	Reference
Mice	Oral	>2000	[4][5]
Mice	Intravenous	>2000	[4]
Rats	Oral	>2000	[4][5]
Dogs	Oral	>1000	[4][5]
Monkeys	Oral	>1000	[4][5]

Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the administration of a single dose of the test substance to animals, followed by a 14-day observation period. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the toxicological effects of Favipiravir following repeated administration.

Key Findings:

- Hematopoietic System: Decreased red blood cell production has been observed.[4][5]
- Liver: Increases in liver function parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]



Testes: Testicular toxicity has been noted in repeat-dose studies.[5]

Species	Duration	Key Findings	NOAEL (mg/kg/day)	Reference
Rats	Up to 6 months	Liver and testicular toxicity.	Not explicitly stated in public sources.	[6]
Dogs	Not specified	Effects on hematopoietic tissues and liver function.	Not explicitly stated in public sources.	[5]
Monkeys	Up to 12 months	Liver toxicity.	Not explicitly stated in public sources.	[6]

Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for durations that support the intended clinical use. The test substance is administered daily at multiple dose levels. In-life observations include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy is performed, with organ weights and histopathological examination of a comprehensive list of tissues.

Genotoxicity

The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo assays. The results have shown some conflicting findings, which may be dependent on the experimental conditions.



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and Without	Negative	[7]
In vitro Chromosomal Aberration	Mammalian Cells	With and Without	Positive	[7]
In vitro Mouse Lymphoma	L5178Y mouse lymphoma cells	With and Without	Positive	[7]
In vivo Micronucleus	Rodent bone marrow	N/A	Negative	[7]
In vivo Unscheduled DNA Synthesis	Rat hepatocytes	N/A	Negative	[7]

Experimental Protocol Summary:

- Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
- In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.
- In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly formed erythrocytes.

Carcinogenicity

Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.

Reproductive and Developmental Toxicity



Reproductive and developmental toxicity studies have demonstrated that Favipiravir has teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]

Key Findings:

- Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and embryonic death in the first trimester in multiple animal species.[8]
- Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was reported to be less than 30 mg/kg/day.

Experimental Protocol Summary (General):

- Fertility and Early Embryonic Development: The test substance is administered to male and female rats prior to and during mating, and to females during early gestation. Endpoints include effects on mating performance, fertility, and early embryonic development.
- Embryo-Fetal Development: The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

Safety Pharmacology

Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B guidelines, were not detailed in the reviewed public literature. These studies are designed to assess the potential effects of a drug on vital functions, including the central nervous, cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation were raised in laboratory and pharmacodynamic studies.[8]

Experimental Workflows





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Caption: A generalized workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes. A significant concern is its teratogenic and embryotoxic potential, which has been consistently observed in animal models. The genotoxicity profile shows some positive findings in in vitro assays, although in vivo studies were negative. Data on carcinogenicity and a full safety pharmacology battery were not available in the public domain. This information is crucial for a comprehensive risk assessment for human use and underscores the importance of stringent risk management measures, particularly concerning use in pregnant women or women of childbearing potential.

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